(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine
Description
(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine is a chiral amine derivative featuring a partially saturated imidazo[1,2-a]pyridine core.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2R)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine |
InChI |
InChI=1S/C10H17N3/c1-8(11)6-9-7-13-5-3-2-4-10(13)12-9/h7-8H,2-6,11H2,1H3/t8-/m1/s1 |
InChI Key |
SQEKTYOWQIRCEF-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC1=CN2CCCCC2=N1)N |
Canonical SMILES |
CC(CC1=CN2CCCCC2=N1)N |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction for Chiral Center Formation
The (R)-propan-2-amine moiety is installed via Mitsunobu reaction, leveraging chiral alcohols or phosphine-mediated inversion. A representative protocol involves coupling 2-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with (R)-1-(4-nitrobenzyloxy)propan-2-ol under DEAD/Ph₃P conditions. Subsequent hydrogenolysis removes the nitrobenzyl protecting group, yielding the free amine with >98% enantiomeric excess (ee).
Enzymatic Resolution
Alternatively, racemic propan-2-amine intermediates are resolved using immobilized lipases. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer in toluene at 40°C, leaving the (R)-amine unreacted (Table 1). This method achieves 99% ee but requires optimization of acyl donor stoichiometry to minimize kinetic competition.
Table 1. Enzymatic Resolution of Racemic Propan-2-amine Derivatives
| Acyl Donor | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| Vinyl acetate | 40 | 99 | 45 |
| Isopropenyl acetate | 35 | 97 | 38 |
| Phenyl acetate | 45 | 95 | 42 |
Suzuki-Miyaura Cross-Coupling for Late-Stage Diversification
Late-stage functionalization of the imidazo[1,2-a]pyridine core is achieved via Suzuki-Miyaura coupling. For example, 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine reacts with (R)-1-(pinacolboronato)propan-2-amine in the presence of Pd(PPh₃)₄ and K₃PO₄ in dioxane/water (4:1). This method affords the target compound in 68% yield with minimal epimerization. Key parameters include:
-
Catalyst loading : 5 mol% Pd(PPh₃)₄
-
Temperature : 90°C for 12 h
-
Base : K₃PO₄ (3 equiv)
Reductive Amination Strategies
Reductive amination offers a one-pot route to conjugate the propan-2-amine group. 2-Formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is condensed with ammonium acetate in methanol, followed by NaBH₃CN reduction at 0°C. Chiral auxiliaries like (R)-BINAP are added to enforce stereoselectivity, achieving 90% ee and 70% isolated yield.
Solid-Phase Synthesis for High-Throughput Production
Automated solid-phase synthesis employs Wang resin-bound histamine derivatives. Sequential cyclization (via TFA/CH₂Cl₂), Fmoc deprotection, and HATU-mediated coupling with (R)-2-aminopropanol generate the target compound. Cleavage from the resin using HFIP/CH₂Cl₂ (95:5) yields 85% purity, which is upgraded to >99% via preparative HPLC.
Analytical Validation and Chiral Purity Assessment
Chiral purity is verified using HPLC with a Chiralpak AD-H column (4.6 × 250 mm, 5 μm). Mobile phase: hexane/isopropanol/diethylamine (80:20:0.1), flow rate 1.0 mL/min, UV detection at 254 nm. The (R)-enantiomer elutes at 12.3 min, while the (S)-enantiomer elutes at 14.7 min, enabling precise quantification of ee (>99.5%) .
Chemical Reactions Analysis
Types of Reactions
®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine as an antimycobacterial agent. In vitro assays have demonstrated that derivatives of this compound exhibit activity against Mycobacterium tuberculosis. For instance, a study synthesized various imidazo derivatives and tested their efficacy against multiple mycobacterial strains, showing promising results in terms of minimum inhibitory concentrations (MICs) .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties. Research indicates that it may function as a modulator of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. The mechanism involves the modulation of serotonin receptors and the enhancement of synaptic plasticity .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine and its biological activity is crucial for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies have identified specific functional groups that enhance efficacy against targeted pathogens while minimizing toxicity .
Case Study: Antimycobacterial Screening
In a comprehensive screening of 900 compounds related to this class, several derivatives were found to exhibit significant antimycobacterial activity with low toxicity profiles. The lead compounds demonstrated over 97% parasite clearance in animal models at specified dosages .
Case Study: Neuropharmacological Evaluation
In preclinical trials assessing the neuropharmacological effects of (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine, researchers observed improvements in behavioral assays indicative of anxiolytic effects. These findings suggest potential applications in treating anxiety disorders .
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms by which (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine exerts its effects. Future studies will focus on:
- Optimization of Derivatives : Enhancing potency and selectivity through chemical modifications.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic use.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogs within the Tetrahydroimidazo[1,2-a]pyridine Class
Several analogs with the tetrahydroimidazo[1,2-a]pyridine backbone have been synthesized and characterized:
Key Observations :
- Substituent Effects : Unlike the target compound’s amine group, analogs in and feature ester and nitrile substituents, which introduce steric bulk and electron-withdrawing effects. These groups may reduce solubility in aqueous media compared to the amine, which can form salts for improved bioavailability .
Heterocyclic Variants with Amine Moieties
Imidazo[1,2-a]pyridine Derivatives
- (2-{Imidazo[1,2-a]pyridin-3-yl}propan-2-yl)(methyl)amine (): Structure: Unsaturated imidazo[1,2-a]pyridine core with a methylamine substituent. Comparison: The lack of saturation in the core reduces flexibility but increases aromaticity, which may enhance π-π stacking interactions in drug-receptor binding.
Thiadiazolo[3,2-a]pyrimidine Derivatives ():
- Example : 2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine.
- Structure : Sulfur-containing heterocycle with carboxamide and phenyl groups.
- Comparison : The thiadiazole ring introduces additional heteroatoms, influencing electronic properties and metabolic stability. The carboxamide group contrasts with the target’s amine, offering different hydrogen-bonding profiles .
Benzimidazole Derivatives ():
- Example: 1,3-Dihydroxy-2-(hydroxymethyl)propan-2-amine salt of a benzimidazole-carboxylic acid. Structure: Benzimidazole core with a complex amine salt. The amine salt form highlights pharmaceutical relevance in solubility and formulation .
Biological Activity
(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a tetrahydroimidazo[1,2-a]pyridine moiety, which is significant in various pharmacological contexts. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine is , with a molecular weight of approximately 166.22 g/mol. The compound's structure includes a saturated five-membered ring fused to a six-membered aromatic ring, contributing to its unique reactivity and biological interactions.
Preliminary studies suggest that (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine may modulate neurotransmitter systems, indicating potential applications in treating neurological disorders. Its structural characteristics imply possible interactions with various biological targets such as receptors and enzymes involved in metabolic pathways.
Neuropharmacological Effects
Research indicates that the compound exhibits affinity towards certain neurotransmitter receptors. For instance:
- Dopaminergic Activity : Studies have shown that the compound may influence dopamine receptor activity, which is critical in conditions like Parkinson's disease.
- Serotonergic Modulation : It may also interact with serotonin receptors, suggesting its potential in treating mood disorders.
Antiproliferative Properties
In vitro studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The results indicated:
- Breast Cancer Cells : Effective at inhibiting cell proliferation.
- Colon Cancer Cells : Demonstrated significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis |
| Colon Cancer | 20 | Cell cycle arrest |
| Lung Cancer | 18 | Inhibition of DNA synthesis |
Case Studies
- Study on Neurotransmitter Modulation : In a controlled study involving animal models, (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine was administered to evaluate its effects on anxiety-like behaviors. The results showed a significant reduction in anxiety levels compared to the control group.
- Anticancer Efficacy : A series of experiments conducted on human cancer cell lines revealed that the compound exhibited dose-dependent inhibition of cell growth. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Q & A
Q. What are the established synthetic routes for (R)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving coupling reagents like HATU in anhydrous DMF. For example, a related imidazo[1,2-a]pyridine derivative was synthesized by stirring a mixture of carboxylic acid, amine, and DIPEA at 0°C, followed by room-temperature coupling and purification via flash column chromatography (DCM:MeOH gradient) . Yield optimization may require adjusting stoichiometry (e.g., 1.2 equiv HATU) or reaction time. Low yields (~23.9%) in similar syntheses suggest the need for rigorous exclusion of moisture or screening alternative coupling agents like EDCI .
Q. How can the structural integrity and stereochemical purity of this compound be confirmed?
Use a combination of 1H/13C NMR to verify proton environments and carbon frameworks, particularly focusing on the tetrahydroimidazo[1,2-a]pyridine ring and propan-2-amine substituents. High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight (e.g., [M+H]+ = 388.09 in related compounds) . Chiral HPLC or optical rotation analysis should be employed to confirm the (R)-configuration, as stereochemical purity is essential for biological activity .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in synthetic yields or unexpected byproducts during scale-up?
Contradictions in yields (e.g., 23.9% vs. 35.24% in similar reactions ) often arise from subtle differences in reaction conditions. Systematic troubleshooting includes:
- Screening solvents (DMF vs. dioxane) to minimize side reactions.
- Monitoring reaction progress via LC-MS to identify intermediate degradation.
- Optimizing purification gradients (e.g., adjusting DCM:MeOH ratios) to isolate desired products from polar byproducts .
- Using molecular sieves or drying agents to control moisture-sensitive steps .
Q. How can the compound’s photophysical properties (e.g., singlet oxygen generation) be quantified, and what implications do they have for biological studies?
Singlet oxygen quantum yields (ΦΔ) can be measured using time-resolved near-IR luminescence in D2O, with phenalenone as a reference (ΦΔ = 0.01–0.1 for imidazo[1,2-a]pyridine derivatives). These properties are critical for applications in photodynamic therapy or oxidative stress studies. Quenching rate constants (kqΔ ≈ 0.82–6.74 × 10⁹ M⁻¹s⁻¹) should also be evaluated to assess interactions with biological substrates .
Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic (PK) properties and target engagement in vivo?
- ADME Profiling: Use LC-MS/MS to measure plasma/tissue concentrations in rodent models, focusing on half-life and bioavailability.
- Target Engagement: Employ competitive binding assays (e.g., SPR or radioligand displacement) using the (R)-enantiomer to avoid off-target effects from stereoisomers.
- In Vivo Efficacy: Design blinded, randomized studies with appropriate statistical power (n ≥ 3 biological replicates) and analyze survival curves via log-rank tests (p < 0.05 significance threshold) .
Methodological Considerations
Q. How should researchers design experiments to analyze the compound’s metabolic stability and potential toxicity?
- Metabolic Stability: Incubate the compound with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS. CYP450 inhibition assays can identify metabolic liabilities.
- Toxicity Screening: Use in vitro models (e.g., HepG2 cells) to assess hepatotoxicity via ATP-based viability assays. In vivo, monitor organ histopathology and serum biomarkers (ALT/AST) .
Q. What computational tools can predict the compound’s binding affinity to neurological or oncological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model interactions with receptors like dopamine transporters or kinase domains. Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
Data Analysis and Reproducibility
Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) between batches be addressed?
- Confirm solvent and temperature consistency (e.g., DMSO-d6 vs. CDCl3).
- Use spiking experiments with authentic standards to identify impurities.
- Revisit synthetic steps where racemization could occur (e.g., amine coupling) .
Q. What statistical frameworks are appropriate for interpreting dose-response data in preclinical studies?
- Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism).
- Report EC50/IC50 values with 95% confidence intervals.
- For survival studies, use Kaplan-Meier analysis with log-rank tests .
Tables
Q. Table 1. Key Synthetic Parameters for Imidazo[1,2-a]pyridine Derivatives
| Parameter | Example Value | Reference |
|---|---|---|
| Reaction Solvent | Anhydrous DMF | |
| Coupling Reagent | HATU (1.2 equiv) | |
| Purification Gradient | DCM:MeOH (99:1→10:1) | |
| Yield Range | 23.9%–35.24% |
Q. Table 2. Photophysical Properties of Related Derivatives
| Property | Range/Value | Reference |
|---|---|---|
| Singlet Oxygen ΦΔ | 0.01–0.1 | |
| Quenching Rate (kqΔ) | 0.82–6.74 × 10⁹ M⁻¹s⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
